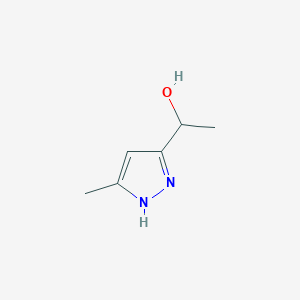
5-Methyl-3-(1-hydroxyethyl)-pyrazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Methyl and hydroxyethyl groups are common substituents in organic chemistry. A methyl group is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms — CH3. A hydroxyethyl group, derived from ethanol, has the formula -CH2CH2OH .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-diketones. The process typically involves the generation of a key intermediate, often through condensation of a hydrazine and a carbonyl compound .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered C3N2 ring. The positions of the nitrogen atoms are adjacent, leading to a polar nature of the ring. The presence of different substituents like methyl and hydroxyethyl groups can significantly influence the properties of the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also react with various electrophiles at the carbon between the two nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. Factors influencing these properties could include the nature and position of substituent groups, the presence of any additional functional groups, and the overall shape and size of the molecule .Scientific Research Applications
Tautomerism and Structural Properties
The tautomerism of heteroaromatic compounds, including pyrazoles, has been studied to understand their structural properties in different media. Katritzky and Maine (1964) found that 3-hydroxy-1,5-dimethyl- and 3-hydroxy-5-methyl-1-phenyl-pyrazole exist in the hydroxy form in non-polar media and in the solid state, with both hydroxy- and oxo-forms coexisting in aqueous solution in comparable amounts (Katritzky & Maine, 1964).
Synthesis and Ligand Properties
Grotjahn et al. (2002) presented syntheses of pyrazoles featuring functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. This work demonstrates the flexibility of pyrazole derivatives in creating ligands with potential for hydrogen bonding due to the strategic placement of ligating side chains (Grotjahn et al., 2002).
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion in acidic solutions, demonstrating significant inhibition efficiency and providing insights into the application of pyrazole derivatives in materials science (Yadav et al., 2016).
Antitumor, Antifungal, and Antibacterial Activities
Research on pyrazole derivatives has shown potential in various biological activities. For instance, Titi et al. (2020) synthesized pyrazole derivatives and identified their structure-activity relationship concerning antitumor, antifungal, and antibacterial activities. This work highlights the pharmacophore sites responsible for the observed bioactivities, indicating the potential therapeutic applications of pyrazole derivatives (Titi et al., 2020).
Free Radical Scavenging
Edaravone, a free radical scavenger structurally related to pyrazoles, has been studied for its protective effects against retinal damage both in vitro and in vivo, showcasing the antioxidant properties and potential therapeutic benefits in retinal diseases (Inokuchi et al., 2009).
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives are known to induce a variety of biological responses, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrazole derivatives .
Safety and Hazards
Future Directions
The field of pyrazole chemistry is a vibrant area of research, with many potential future directions. These could include the synthesis of new pyrazole derivatives, investigation of their physical and chemical properties, exploration of their biological activity, and development of practical applications .
properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-3-6(5(2)9)8-7-4/h3,5,9H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZOVKXVVBTQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-1,4,5,8-tetrahydropyrazolo[3,4-f]indazole-3,7-dione](/img/structure/B2766127.png)
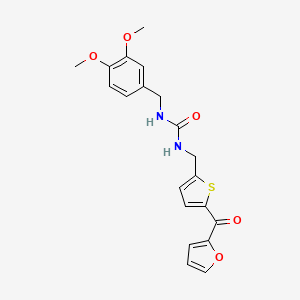
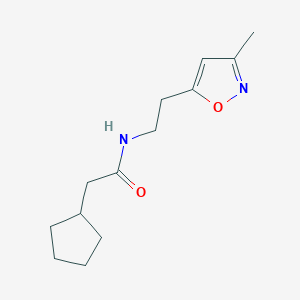
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine](/img/structure/B2766132.png)
![N-(4-ethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2766133.png)
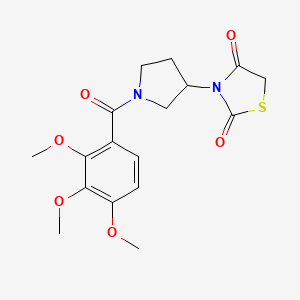

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2766137.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2766138.png)
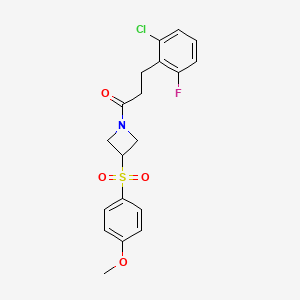
![1-(Naphthalen-1-ylmethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2766144.png)
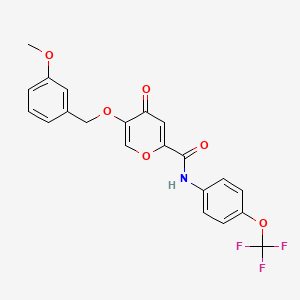
![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)
